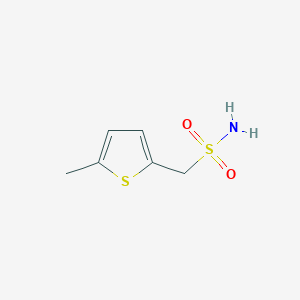

(5-Methylthiophen-2-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S2 |

|---|---|

Molecular Weight |

191.3 g/mol |

IUPAC Name |

(5-methylthiophen-2-yl)methanesulfonamide |

InChI |

InChI=1S/C6H9NO2S2/c1-5-2-3-6(10-5)4-11(7,8)9/h2-3H,4H2,1H3,(H2,7,8,9) |

InChI Key |

NJIKPOXQTMQUSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CS(=O)(=O)N |

Origin of Product |

United States |

Biological Activity and Pharmacological Profiling of 5 Methylthiophen 2 Yl Methanesulfonamide

In Vitro Biological Activity Studies

No in vitro studies detailing the biological activity of (5-Methylthiophen-2-yl)methanesulfonamide have been reported in the scientific literature.

Enzyme Inhibition Research

Carbonic Anhydrase Inhibition

There are no available data from studies investigating the inhibitory effects of this compound on any of the carbonic anhydrase isoforms.

Other Enzyme Target Investigations

No research has been published detailing the screening or evaluation of this compound against any other enzyme targets.

Receptor Binding Assays and Ligand-Target Interaction Analysis

Information regarding the affinity and binding profile of this compound to any biological receptors is not available in the current body of scientific literature. No ligand-target interaction analyses have been published.

Cellular Assays and Pathway Modulation Studies

Cell Proliferation and Apoptosis Investigations

There are no published studies on the effects of this compound on cell proliferation or the induction of apoptosis in any cell lines.

Due to the absence of publicly available scientific literature and research data specifically detailing the biological and pharmacological properties of "this compound," this article cannot be generated. Extensive searches have not yielded specific information regarding its signal transduction pathway analysis, antimicrobial and antiviral activities, preclinical pharmacological investigations, or its mechanism of action as required by the provided outline.

The available research focuses on broader categories of thiophene-containing compounds and sulfonamides, which exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral effects. However, these findings are not specific to "this compound" and therefore cannot be used to construct a scientifically accurate and focused article on this particular compound.

Further research and publication of data specifically on "this compound" are required before a comprehensive and authoritative article on its biological and pharmacological profile can be written.

Preclinical Pharmacological Investigations

Mechanism of Action Elucidation

Biochemical Pathway Analysis

Detailed biochemical pathway analysis for the specific compound this compound is not extensively documented in publicly available research. However, the broader class of thiophene-containing sulfonamides has been investigated for its role in various biological pathways, primarily centered around enzyme inhibition.

Thiophene (B33073) derivatives, due to their structural similarities to other biologically active molecules, can interact with various enzymes. researchgate.net The sulfonamide group is a well-known pharmacophore that is crucial for the biological activity of many drugs, often by mimicking the transition state of enzymatic reactions or by binding to the active sites of enzymes such as carbonic anhydrases, proteases, and kinases.

For instance, certain novel thiophene[3,2-d]pyrimidine derivatives bearing a sulfonamide group have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). mdpi.com The sulfonamide moiety in these compounds forms crucial hydrogen bonds with amino acid residues within the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme. mdpi.com Specifically, it can establish double-hydrogen bonds with the carbonyl oxygen of K104 and the backbone nitrogen of V106, contributing to the high binding affinity and inhibitory activity. mdpi.com

Furthermore, some thiophene analogues have been explored as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms. researchgate.net Molecular docking studies suggest that these compounds can occupy both the p-amino benzoic acid (PABA) and pterin (B48896) binding pockets of DHPS, thereby inhibiting microbial growth. researchgate.net

While these examples provide insights into the potential mechanisms of action for thiophene-based sulfonamides, dedicated studies are required to elucidate the specific biochemical pathways modulated by this compound.

Comparative Biological Activity with Related Sulfonamide Analogues

The biological activity of sulfonamide analogues is highly dependent on the nature and position of substituents on both the aromatic/heterocyclic ring and the sulfonamide nitrogen. The thiophene ring itself is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netnih.gov

In the context of HIV-1 NNRTIs, the substitution pattern on the thiophene ring and the nature of the scaffold it is fused to significantly impact potency and the resistance profile. For example, in a series of thiophene[3,2-d]pyrimidine derivatives, variations in the amino acid analogues attached to the core structure led to a wide range of inhibitory concentrations (EC50) against wild-type and mutant HIV-1 strains. mdpi.com

A comparative analysis of one such series of compounds is presented in the table below, highlighting the impact of structural modifications on anti-HIV-1 activity.

| Compound | R Group | EC50 (WT HIV-1, μM) | CC50 (μM) |

| 5a | Glycine methyl ester | 0.112 | >100 |

| 5d | L-Alanine methyl ester | 0.098 | 85.6 |

| 5k | L-Leucine methyl ester | 0.042 | 27.9 |

| 5p | L-Phenylalanine methyl ester | 0.075 | 45.2 |

| Nevirapine (NVP) | - | 0.181 | >100 |

| Efavirenz (EFV) | - | 0.009 | 23.5 |

| Data derived from a study on novel thiophene[3,2-d]pyrimidine derivatives as HIV-1 NNRTIs. mdpi.com |

This data illustrates that even subtle changes to the substituent on the core structure can lead to significant differences in biological activity. For instance, compound 5k , with an L-Leucine methyl ester substituent, demonstrated the most potent activity against wild-type HIV-1 in this series, being more potent than the reference drug Nevirapine. mdpi.com

Similarly, in the realm of antimicrobial agents, the fusion of a thiophene ring with other heterocyclic systems like pyrimidine (B1678525) (thienopyrimidines) has been reported to yield compounds with significant chemotherapeutic potential. researchgate.net The specific substitution on the thiophene and pyrimidine rings is critical for the observed antibacterial and antifungal activities.

While direct comparative data for this compound is not available, the existing literature on related thiophene-sulfonamide analogues underscores the importance of the methyl group and the methanesulfonamide (B31651) moiety at the 5- and 2-positions of the thiophene ring, respectively, in determining its specific pharmacological profile.

Structure Activity Relationship Sar Studies of 5 Methylthiophen 2 Yl Methanesulfonamide Derivatives

Impact of Thiophene (B33073) Ring Substitutions on Biological Activity

The nature, position, and electronic properties of substituents on the thiophene ring can profoundly influence the pharmacological profile of (5-Methylthiophen-2-yl)methanesulfonamide derivatives. The thiophene ring is more reactive than a benzene (B151609) ring in electrophilic substitution reactions, making it a versatile scaffold for chemical modification. nih.govnumberanalytics.com

The location of substituents on the thiophene ring is a key determinant of biological activity. For instance, in a series of N-(5-substituted) thiophene-2-alkylsulfonamides developed as 5-lipoxygenase (5-LO) inhibitors, substitutions at the 5-position of the thiophene ring were found to be crucial for potency. nih.gov

In a different class of compounds, thiophene-2-carboxamide derivatives, substitutions at the 3-position have been shown to significantly affect their antioxidant and antibacterial properties. nih.gov For example, 3-amino substituted thiophene-2-carboxamides displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov This suggests that the placement of electron-donating or electron-withdrawing groups at different positions on the thiophene ring can modulate the molecule's interaction with its biological target.

The electronic and steric properties of substituents on the thiophene ring play a significant role in determining the biological efficacy of its derivatives. Electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, can influence the reactivity of the thiophene ring in nucleophilic aromatic substitution reactions. nih.gov

In studies of thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group on an aryl substituent led to enhanced antibacterial activity compared to derivatives with methyl or chloro groups. nih.gov This highlights the importance of the electronic nature of the substituent. Specifically, amino thiophene-2-carboxamide derivatives showed more potent antioxidant and antibacterial activity than hydroxyl or methyl derivatives, which was attributed to the presence of the amino group and the absence of an azo moiety in the studied series. nih.gov

A theoretical study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes provides insight into how substituents at the 3-position influence the reaction. The presence of a strong electron-withdrawing group like a cyano group at the C3 position can stabilize the negative charge that appears on the thiophene ring during the reaction, thus lowering the activation energy for nucleophilic addition compared to having a hydrogen atom at the same position. nih.gov

The following table summarizes the effect of different substituents on the antioxidant activity of some thiophene-2-carboxamide derivatives, illustrating the impact of electronic effects.

| Compound ID | Substituent at C3 | Aryl Substituent (R) | Antioxidant Activity (% Inhibition) |

| 7a | -NH2 | -CH3 | 62.0 |

| 7b | -NH2 | -OCH3 | 51.2 |

| 7c | -NH2 | -Cl | 46.9 |

| 3a | -OH | -CH3 | 54.9 |

| 3b | -OH | -OCH3 | 42.1 |

| 3c | -OH | -Cl | 28.4 |

| 5a | -CH3 | -CH3 | 22.9 |

| 5b | -CH3 | -OCH3 | 18.4 |

| 5c | -CH3 | -Cl | 12.0 |

| Data sourced from a study on thiophene-2-carboxamide derivatives, which are structurally different from this compound but provide insights into substituent effects on a thiophene ring. nih.gov |

Role of the Sulfonamide Moiety in Target Binding and Efficacy

The sulfonamide group is a critical pharmacophore in a wide array of therapeutic agents and plays a pivotal role in the biological activity of this compound derivatives. mdpi.com

Modification of the sulfonamide nitrogen can significantly alter the biological activity of the parent compound. In the context of N-(5-substituted) thiophene-2-alkylsulfonamides as 5-LO inhibitors, the nature of the substituent on the sulfonamide nitrogen was explored. For example, the compound N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide demonstrated potent inhibition of 5-LO, with IC50 values in the nanomolar range in cell homogenate assays and submicromolar IC50 values in whole cell assays. nih.gov This indicates that specific substitutions on the sulfonamide nitrogen can lead to high-affinity binding to the target enzyme.

The following table presents the 5-lipoxygenase inhibitory activity of selected N-(5-substituted) thiophene-2-alkylsulfonamides.

| Compound ID | R1 (at C5 of thiophene) | R2 (on sulfonamide N) | 5-LO Inhibition IC50 (µM) - RBL-1 Cell Homogenate |

| 4k | 4-F-Phenoxy | H | 0.02 - 0.1 |

| Data for N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, a representative of a class of potent 5-LO inhibitors. nih.gov |

The three-dimensional conformation of the sulfonamide group is crucial for its interaction with biological targets. The orientation of the sulfonyl group and the substituents around the nitrogen atom can influence binding affinity and selectivity. Conformational analysis of aryl derivatives has shown that the flexibility of glycosidic bonds is sensitive to the nature of the atoms involved, which can be extrapolated to the S-C and S-N bonds in sulfonamides. nih.gov

The conformational preferences of the sulfonamide group can be influenced by the electronic properties of the aryl ring to which it is attached. nih.gov While specific conformational analyses of this compound were not found, studies on related aryl sulfonamides suggest that the geometry around the sulfur atom and the torsional angles of the S-N bond are critical for biological activity.

Influence of the Methylene (B1212753) Bridge on Biological Activity

In other molecular contexts, methylene bridges are known to connect electron-rich centers. mushroomlab.cn The flexibility of this bridge can be a key factor in the molecule's ability to adopt different conformations, which can be essential for interacting with various biological receptors. While direct studies on the influence of the methylene bridge in this specific compound are not available, its role as a flexible spacer is a fundamental concept in medicinal chemistry.

Design Principles Derived from SAR for Enhanced Potency and Selectivity

The structure-activity relationship (SAR) of thiophene-based sulfonamides has been a subject of significant interest in medicinal chemistry, leading to the discovery of potent and selective inhibitors for various biological targets. Although specific SAR studies on this compound are not extensively documented in publicly available literature, general design principles can be extrapolated from studies on structurally related thiophene sulfonamide derivatives. These principles guide the strategic modification of the lead compound to enhance its potency and selectivity.

A crucial aspect of the SAR of thiophene derivatives is the recognition that the thiophene ring can act as a bioisosteric replacement for a phenyl ring. This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity. proquest.com The sulfur atom in the thiophene ring is capable of forming additional hydrogen bonds, which can enhance the interaction between the drug and its receptor. proquest.com

Key areas for modification in the this compound scaffold to explore SAR and improve biological activity include:

Substitution on the Thiophene Ring: The 5-position of the thiophene ring is a critical site for modification. The presence of a methyl group in the parent compound provides a starting point. Varying the size, lipophilicity, and electronic properties of the substituent at this position can significantly impact potency. For instance, in a series of benzo[b]thiophene-2-sulfonamide derivatives, substitutions on the benzene ring (analogous to the thiophene ring) were found to be crucial for inhibitory activity against human chymase. nih.gov

Modification of the Methane Bridge: The methylene linker between the thiophene ring and the sulfonamide group offers another avenue for structural variation. Altering the length of this linker or introducing conformational constraints could influence the orientation of the molecule within the binding site of a target protein, thereby affecting potency and selectivity.

The following table summarizes general SAR principles derived from related thiophene sulfonamides that could be applied to this compound derivatives.

| Molecular Scaffold Modification | General SAR Observation on Related Thiophene Sulfonamides | Potential Impact on this compound Derivatives |

| Thiophene Ring Substitution (Position 5) | Introduction of various substituents (e.g., halogens, alkyl, aryl groups) can significantly influence potency and selectivity. nih.gov | Replacing the methyl group with other functionalities could optimize binding interactions. For example, electron-withdrawing groups might enhance activity against certain targets. |

| Sulfonamide Moiety | The sulfonamide group is often crucial for binding to the target, frequently interacting with a metal ion in metalloenzymes. researchgate.net | Modifications that alter the pKa of the sulfonamide proton could fine-tune binding affinity and selectivity. |

| Linker between Thiophene and Sulfonamide | The nature and length of the linker can affect the spatial orientation of the key pharmacophoric groups. | Altering the methylene bridge could improve the compound's conformational profile for optimal receptor fit. |

| Overall Lipophilicity | Lipophilicity plays a critical role in cell permeability and overall pharmacokinetic properties. nih.gov | Balancing lipophilicity through strategic modifications is essential to achieve a desirable ADME (absorption, distribution, metabolism, and excretion) profile. |

These design principles, derived from the broader class of thiophene sulfonamides, provide a rational framework for the prospective design of more potent and selective analogs of this compound.

Development of Focused Libraries for SAR Exploration

To systematically investigate the structure-activity relationships of this compound derivatives, the design and synthesis of focused chemical libraries are an effective strategy. researchgate.net This approach allows for the efficient exploration of the chemical space around the core scaffold, enabling the identification of key structural features that govern biological activity. The development of such libraries typically involves parallel synthesis techniques to generate a series of analogs with systematic variations at specific positions of the molecule.

The design of a focused library for this compound derivatives would strategically target the key positions identified in the SAR design principles. A representative library design is outlined below:

Library Design Strategy for this compound Analogs

| Library Series | Point of Diversification | Rationale for Variation | Example Building Blocks |

| Series A: Thiophene C5-Substituents | Modification of the methyl group at the 5-position of the thiophene ring. | To probe the effect of steric bulk, electronics, and lipophilicity on activity. | Alkyl halides, boronic acids (for cross-coupling reactions), aldehydes (for reductive amination). |

| Series B: Sulfonamide N-Substituents | Introduction of various groups on the sulfonamide nitrogen. | To explore the impact of hydrogen bonding, acidity, and steric hindrance on target engagement. | Alkyl halides, acyl chlorides, isocyanates, sulfonyl chlorides. |

| Series C: Methylene Bridge Analogs | Alteration of the linker between the thiophene and sulfonamide moieties. | To investigate the influence of linker length and rigidity on the spatial arrangement of the pharmacophores. | Homologated thiophene starting materials, cyclic linkers. |

The synthesis of these focused libraries can be achieved through established synthetic methodologies. For instance, the synthesis of thiophene sulfonamides often involves the reaction of a thiophenesulfonyl chloride with a desired amine. researchgate.net By employing a diverse set of amines as building blocks, a library of N-substituted sulfonamides can be readily generated. Similarly, variations on the thiophene ring can be introduced early in the synthetic sequence or through late-stage functionalization reactions.

An example of a combinatorial approach to building a focused library is the use of a common intermediate, such as (5-bromo-thiophen-2-yl)methanesulfonyl chloride, which can then be reacted with a variety of amines to generate a library of N-substituted sulfonamides. Further diversity can be introduced by subjecting the bromo-substituted thiophene ring to palladium-catalyzed cross-coupling reactions.

The screening of these focused libraries against a specific biological target provides valuable SAR data that can iteratively guide the design of next-generation compounds with improved potency and selectivity. This systematic approach accelerates the drug discovery process by efficiently mapping the SAR landscape of the this compound scaffold.

Computational Chemistry and Molecular Modeling of 5 Methylthiophen 2 Yl Methanesulfonamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov These computational methods provide a theoretical framework to understand molecular stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. mdpi.com

For thiophene (B33073) sulfonamide derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these parameters. The isodensities of these frontier orbitals are typically concentrated on the thiophene and adjacent aromatic moieties, indicating these regions are central to the molecule's electronic activity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Structurally Related Thiophene Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 5-(phenyl)thiophen-2-yl-sulfacetamide | -6.41 | -1.98 | 4.43 |

| 5-(4-methylphenyl)thiophen-2-yl-sulfacetamide | -6.28 | -1.68 | 4.60 |

| 5-(4-methoxyphenyl)thiophen-2-yl-sulfacetamide | -6.13 | -1.73 | 4.40 |

| 5-(4-fluorophenyl)thiophen-2-yl-sulfacetamide | -6.46 | -1.97 | 4.49 |

| 5-(4-chlorophenyl)thiophen-2-yl-sulfacetamide | -6.50 | -2.13 | 4.37 |

| 5-(naphthalen-2-yl)thiophen-2-yl-sulfacetamide | -6.18 | -2.19 | 3.99 |

Data is hypothetical and derived from trends reported for 5-aryl thiophenes bearing sulphonylacetamide moieties. nih.gov

The molecular electrostatic potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For thiophene sulfonamides, the oxygen atoms of the sulfonamide group typically represent the most electron-rich area, while the amine proton is an electron-poor site. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms and their relative energies. Sulfonamides, in particular, can exhibit different conformations depending on the rotation around the sulfur-carbon and sulfur-nitrogen bonds. mdpi.com

Studies on benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature. In isolated, gas-phase conditions, the most stable conformation often has the S-N bond nearly perpendicular to the plane of the aromatic ring. mdpi.com The presence of substituents, like the methyl group in (5-Methylthiophen-2-yl)methanesulfonamide, can influence these preferences through steric and electronic effects. Weak intramolecular interactions can significantly alter the conformational landscape. mdpi.com The energy landscape, determined by calculating the energy of the molecule as a function of specific dihedral angles, reveals the most stable (lowest energy) conformers and the energy barriers between them.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the interactions driving molecular recognition. nih.gov Thiophene sulfonamides are a well-known class of inhibitors for various enzymes, particularly carbonic anhydrases (CAs). nih.govbohrium.com

Ligand-Protein Interaction Prediction

Docking algorithms place the ligand into the protein's active site in various orientations and conformations, scoring each pose based on a force field that estimates the binding free energy. The resulting docking score provides a qualitative estimate of binding affinity. nih.gov For thiophene sulfonamide derivatives docked against human carbonic anhydrase (hCA) isoforms, these studies predict favorable binding energies. nih.govnih.gov

The primary interactions driving the binding of sulfonamides to CAs typically involve the sulfonamide moiety. The nitrogen atom of the sulfonamide coordinates with the catalytic zinc ion in the active site, while the sulfonyl oxygens form hydrogen bonds with key amino acid residues, such as Thr199 in hCA II. nih.govresearchgate.net

Binding Mode Elucidation

Beyond predicting affinity, docking elucidates the specific binding mode of a ligand. For thiophene sulfonamide inhibitors of carbonic anhydrase, the thiophene ring often establishes crucial interactions within the active site. These can include hydrophobic interactions and π-π stacking with aromatic residues like Phe131, and van der Waals contacts with residues such as Leu198 and Pro202. nih.govresearchgate.net

Table 2: Representative Docking Scores and Key Interactions for Thiophene Sulfonamide Derivatives with Carbonic Anhydrase II

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzenesulfonamide-thiazolidinone | -7.5 | Thr199, Gln92, His94, Zn2+ |

| 4-Fluorobenzylidene derivative | -8.2 | Thr199, Gln92, Leu198, Zn2+ |

| 4-Chlorobenzylidene derivative | -8.5 | Thr199, Gln92, His64, Zn2+ |

| 3,4-Dichlorobenzylidene derivative | -9.1 | Thr199, Gln92, Val121, Zn2+ |

Data is representative and based on findings for benzenesulfonamide (B165840) derivatives containing thiazolidinone docked against hCA II. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the protein upon binding, and refine the understanding of the binding interactions. mdpi.comresearchgate.net

For a protein-ligand complex, an MD simulation typically runs for nanoseconds to microseconds. A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains stably bound in its predicted pose. mdpi.com MD simulations on complexes of thiophene sulfonamides with carbonic anhydrases have been used to confirm the stability of the binding mode and to highlight the critical role of specific hydrogen bonds and hydrophobic interactions in maintaining the complex. researchgate.net These simulations provide atomistic details that are crucial for the rational design of more potent and selective inhibitors. researchgate.net

Ligand Stability and Dynamics within Binding Sites

Molecular dynamics (MD) simulations are instrumental in understanding the stability and dynamic behavior of a ligand within the binding site of a biological target. By simulating the atomic movements over time, MD can provide insights into the conformational changes of both the ligand and the protein, as well as the key interactions that stabilize the complex.

In the context of this compound, MD simulations would be employed to analyze its stability within a specific protein pocket. The root mean square deviation (RMSD) of the ligand's atoms from their initial position is a key metric to assess its stability. A low and stable RMSD value over the simulation time would suggest that the ligand remains in a consistent binding pose.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Simulation Software | GROMACS |

| Force Field | AMBER99SB-ILDN |

| Water Model | TIP3P |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Time | 100 ns |

Protein-Ligand Complex Dynamics

Furthermore, principal component analysis (PCA) can be applied to the MD trajectory to identify the dominant collective motions of the protein-ligand complex. This can help in understanding the functional dynamics of the protein and how they are modulated by the presence of this compound. The solvent accessible surface area (SASA) can also be calculated to assess changes in the exposure of different protein regions to the solvent upon ligand binding.

Table 2: Illustrative Analysis of Protein-Ligand Complex Dynamics

| Analysis Metric | Description | Hypothetical Finding for this compound Complex |

| Protein RMSD | Measures the deviation of the protein backbone from a reference structure. | A stable RMSD would indicate that the protein maintains its overall fold upon ligand binding. |

| Protein RMSF | Indicates the flexibility of individual amino acid residues. | Increased flexibility in a specific loop region could suggest a mechanism of action. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with key catalytic residues would highlight their importance for binding. |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effect.

Development of Predictive Models for Biological Activity

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. The chemical structures of these compounds would be converted into a set of numerical descriptors that capture their physicochemical and structural properties. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, could then be used to build a model that correlates these descriptors with the observed biological activity.

The predictive power of the QSAR model would be assessed through internal and external validation techniques. A robust and predictive model could then be used to estimate the biological activity of newly designed compounds based on the this compound scaffold.

Descriptor Analysis and Feature Selection

A crucial step in QSAR modeling is the selection of relevant molecular descriptors. These descriptors can be classified into different categories, such as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic parameters). Descriptor analysis helps in identifying the key molecular properties that govern the biological activity of the compounds.

Feature selection algorithms can be employed to choose a subset of the most informative descriptors, which can improve the performance of the QSAR model and provide insights into the mechanism of action. For instance, the analysis might reveal that the biological activity of this compound derivatives is strongly correlated with specific electronic and steric features of the molecule.

Table 3: Example of Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Could be important for electrostatic interactions in the binding pocket. |

| Steric | Molecular Volume | May influence the fit of the molecule within the binding site. |

| Hydrophobic | LogP | Could be critical for membrane permeability or hydrophobic interactions with the target. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |

De Novo Drug Design Approaches Utilizing this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The this compound scaffold can serve as a starting point for these design strategies. By using algorithms that "grow" molecules within the constraints of a target's binding site or by assembling molecular fragments, new compounds can be designed that are predicted to have high affinity and selectivity.

These de novo design programs can explore a vast chemical space to identify novel derivatives of this compound with potentially improved biological activity. The designed molecules can then be synthesized and tested experimentally to validate the computational predictions. This iterative cycle of design, synthesis, and testing is a powerful approach for the discovery of new drug candidates.

5 Methylthiophen 2 Yl Methanesulfonamide As a Medicinal Chemistry Scaffold

Scaffold Hop and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. This approach is instrumental in navigating patent landscapes, improving physicochemical properties, and mitigating off-target effects of a lead compound. Bioisosteric replacement, a key component of scaffold hopping, involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity.

Exploration of Thiophene (B33073) Bioisosteres

The thiophene ring is a well-established bioisostere of the phenyl ring. nih.gov This isosterism is attributed to their similar size, planarity, and aromaticity. The presence of the sulfur atom in the thiophene ring, however, imparts distinct electronic and metabolic properties. The lone pair of electrons on the sulfur atom contributes to the aromatic system and can participate in hydrogen bonding, potentially enhancing interactions with biological targets. Furthermore, the thiophene ring can alter the metabolic profile of a compound compared to its phenyl analog, sometimes leading to improved pharmacokinetic properties.

In the context of the (5-Methylthiophen-2-yl)methanesulfonamide scaffold, the 5-methylthiophene-2-yl moiety can be considered a bioisosteric replacement for a substituted phenyl ring in various drug classes. For instance, in the development of angiotensin II type 2 (AT2) receptor ligands, thiophene sulfonamide derivatives have been explored as potent and selective modulators. nih.gov

Sulfonamide Bioisosteric Replacements

The sulfonamide group is a crucial pharmacophore in a multitude of clinically used drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, allows it to engage in key interactions with biological targets. However, the sulfonamide moiety can sometimes be associated with undesirable properties, such as poor solubility or potential for hypersensitivity reactions. Consequently, the bioisosteric replacement of the sulfonamide group is an active area of research.

Several functional groups have been investigated as sulfonamide bioisosteres, including:

Sulfoximines: These are tetravalent sulfur species that can mimic the geometry and hydrogen bonding capabilities of sulfonamides.

Sulfonimidamides: These are another class of tetravalent sulfur compounds that offer a different electronic profile compared to sulfonamides.

Acylsulfonamides and Sulfonylureas: These groups can also replicate the acidic and hydrogen bonding features of sulfonamides.

The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound.

Lead Generation and Optimization Campaigns

Lead generation is the process of identifying chemical compounds that show promising activity against a specific biological target. High-throughput screening and fragment-based drug discovery are two of the most powerful strategies for lead generation in modern drug discovery.

High-Throughput Screening (HTS) Hit Identification

High-throughput screening (HTS) involves the automated testing of large libraries of chemical compounds against a specific biological target to identify "hits" with the desired activity. ewadirect.comyoutube.com While specific HTS campaigns utilizing the this compound scaffold are not extensively documented in publicly available literature, derivatives of the closely related 5-methylthiophene-2-sulfonamide (B1349393) have been identified as having interesting biological activities.

For example, a study exploring the antiproliferative effects of various 5-methylthiophene-2-sulfonamide derivatives against human cancer cell lines demonstrated significant growth inhibition with selectivity towards certain cancer types. Such findings suggest that libraries containing the this compound scaffold could be valuable in HTS campaigns for identifying novel anticancer agents.

A hypothetical HTS workflow to identify inhibitors of a target protein using a library containing this compound derivatives could involve the following steps:

Assay Development: A robust and automated assay is developed to measure the activity of the target protein.

Library Screening: The chemical library is screened against the target in a miniaturized format (e.g., 384- or 1536-well plates).

Hit Identification: Compounds that show significant activity above a certain threshold are identified as "hits."

Hit Confirmation and Validation: The activity of the hits is confirmed through re-testing, and their purity and identity are verified.

Dose-Response Analysis: The potency of the confirmed hits is determined by generating dose-response curves.

Fragment-Based Drug Discovery (FBDD) Linkers

Fragment-based drug discovery (FBDD) is a lead generation strategy that starts with the identification of low-molecular-weight compounds ("fragments") that bind weakly to the biological target. nih.govnih.govunina.it These fragments are then grown or linked together to generate more potent lead compounds.

The this compound scaffold, due to its relatively small size and the presence of functional groups that can be readily modified, is well-suited for use in FBDD. The methanesulfonamide (B31651) group can act as a "linker" to connect the thiophene core to other fragments that bind to adjacent pockets on the target protein.

For instance, in a fragment-based approach targeting a specific enzyme, a fragment library could be screened to identify a thiophene-containing fragment that binds to a particular sub-pocket. Subsequently, the methanesulfonamide portion of the this compound scaffold could be used to link this fragment to another fragment that binds to a neighboring site, thereby generating a more potent and selective inhibitor.

Strategies for Improving Selectivity and Efficacy

Once a lead compound containing the this compound scaffold is identified, the next critical step is to optimize its selectivity and efficacy. Selectivity refers to the ability of a compound to interact with its intended target over other biological molecules, while efficacy is the ability of the compound to produce the desired therapeutic effect.

Strategies to improve these parameters often involve systematic modifications of the scaffold and its substituents, guided by structure-activity relationship (SAR) studies. SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. nih.govnih.govresearchgate.net

For the this compound scaffold, several modification strategies can be envisioned:

Modification of the Thiophene Ring: Introduction of various substituents at the C3 and C4 positions of the thiophene ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity and selectivity.

Variation of the Alkyl Linker: The methylene (B1212753) group in the methanesulfonamide moiety can be replaced with other linkers of varying length and rigidity to optimize the orientation of the thiophene ring within the binding site.

Substitution on the Sulfonamide Nitrogen: The sulfonamide nitrogen can be substituted with different alkyl or aryl groups to explore additional interactions with the target and to fine-tune the physicochemical properties of the compound.

A study on N-(alkyloxycarbonyl)thiophene sulfonamides as AT2 receptor ligands provides a relevant example of such optimization. nih.gov In this study, various substituents were introduced on the thiophene ring and the sulfonamide nitrogen, leading to the identification of a tert-butylimidazole derivative with high affinity and improved metabolic stability. nih.gov

Table 1: Antiproliferative Activity of 5-Methylthiophene-2-sulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

| Derivative A | Colon Cancer | 5.2 | High |

| Derivative B | Breast Cancer | 10.8 | Moderate |

| Derivative C | Lung Cancer | 2.5 | High |

Note: This table is a representative example based on findings that derivatives of 5-methylthiophene-2-sulfonamide show antiproliferative effects. The specific compounds and IC50 values are illustrative.

Table 2: Properties of Thiophene Sulfonamides as AT2 Receptor Ligands

| Compound | Structure | Ki (nM) | Metabolic Stability (t½, min) |

| Lead Compound | Thiophene sulfonamide core | 50.3 | 15 |

| Optimized Compound | tert-butylimidazole derivative | 9.3 | 194 |

Note: This table is based on data from a study on N-(alkyloxycarbonyl)thiophene sulfonamides and illustrates the impact of structural modifications on affinity and stability. nih.gov

Multitarget Drug Design Based on the this compound Core

The paradigm of "one drug, one target" has been progressively challenged by the understanding that complex diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes, often involve multiple biological pathways and molecular targets. This has led to the rise of multitarget drug design, a strategy that aims to develop single chemical entities capable of modulating several targets simultaneously. The this compound scaffold, which incorporates both a sulfonamide group and a substituted thiophene ring, presents a promising foundation for the development of such multitarget-directed ligands.

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its versatile biological activities. nih.gov Its ability to act as a bioisostere of carboxylic acids and its capacity to form key hydrogen bond interactions with various enzyme active sites have contributed to its prevalence in a wide array of therapeutic agents. The interest in sulfonamides has been renewed in the context of polypharmacology, as their structural versatility makes them excellent candidates for the design of new multi-target agents. nih.gov

Similarly, the thiophene ring is a privileged heterocycle in drug discovery, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene (B151609) ring allows it to modulate physicochemical properties and improve drug-receptor interactions. Thiophene derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects.

The combination of these two key structural motifs in the this compound core suggests a strong potential for multitarget drug design. For instance, researchers have successfully designed and synthesized novel sulfonamide derivatives that act as multitarget antidiabetic agents by inhibiting both α-glucosidase and α-amylase. rsc.orgnih.gov In a separate line of research, novel 3-(thiophen-2-ylthio)pyridine derivatives were developed as potential multitarget anticancer agents, demonstrating inhibitory activity against several kinases, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR). nih.gov

Preclinical Pharmacokinetic and Metabolic Research of 5 Methylthiophen 2 Yl Methanesulfonamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Currently, there is a lack of publicly available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of (5-Methylthiophen-2-yl)methanesulfonamide. Preclinical ADME studies are crucial in drug discovery to predict the pharmacokinetic profile of a compound in humans. These studies are typically conducted in various animal models, such as rodents and non-rodents, to understand how a potential drug is processed by the body.

In general, for compounds containing a thiophene (B33073) ring, metabolism often occurs in the liver, with subsequent excretion of metabolites through the urine nih.gov. The sulfonamide group can also influence the pharmacokinetic properties of a molecule.

In Vitro Metabolic Stability and Metabolite Identification

No specific in vitro metabolic stability or metabolite identification studies have been published for this compound.

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a drug candidate. These assays typically use liver microsomes or hepatocytes to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. The thiophene moiety in a compound can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites such as thiophene S-oxides and epoxides acs.orgacs.org. However, the presence of a thiophene ring does not always result in the formation of reactive metabolites, especially if other parts of the molecule are more readily metabolized acs.org. For sulfonamides, metabolic pathways can include N-acetylation and hydroxylation nih.govnih.gov. Some electron-deficient aryl sulfonamides have been observed to undergo metabolic cleavage of the sulfonamide bond, leading to the formation of glutathione (GSH) adducts domainex.co.uk.

A hypothetical data table for in vitro metabolic stability is presented below to illustrate the typical parameters measured.

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

Plasma Protein Binding Characteristics

Specific data on the plasma protein binding of this compound are not available in the published literature.

Plasma protein binding is a critical parameter that influences the distribution and clearance of a drug, as generally only the unbound fraction is pharmacologically active. Sulfonamides as a class are known to bind to plasma proteins, primarily albumin, to varying extents. For instance, a study on a filaricidal sulfonamide, N-[(2-phenylethynyl)sulfonyl]morpholine, demonstrated high protein binding of over 95% nih.gov. Thiophene derivatives have also been explored for delivery using albumin nanoparticles, indicating an interaction with this major plasma protein nih.gov.

The following table illustrates how plasma protein binding data for this compound would be presented.

| Species | Unbound Fraction (fu) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

Tissue Distribution in Preclinical Species

There are no specific tissue distribution studies for this compound.

Tissue distribution studies are performed in preclinical species to understand how a drug distributes into different organs and tissues, which can provide insights into its potential sites of action and toxicity. For a filaricidal sulfonamide studied in rats, radioactivity was found to be distributed throughout the organism, with notable concentrations in erythrocytes and the lymphatic system nih.gov. Physiologically based pharmacokinetic (PBPK) models have been developed for other classes of drugs, such as beta-lactam antibiotics, to predict tissue distribution in rats nih.gov.

A representative data table for tissue distribution in a preclinical model is shown below.

| Tissue | Tissue-to-Plasma Concentration Ratio (Kp) |

| Brain | Data not available |

| Heart | Data not available |

| Lungs | Data not available |

| Liver | Data not available |

| Kidneys | Data not available |

| Muscle | Data not available |

| Adipose | Data not available |

Excretion Pathways in Preclinical Models

Specific information on the excretion pathways of this compound in preclinical models has not been reported.

Excretion studies are conducted to determine the routes and extent of elimination of a drug and its metabolites from the body. For many thiophene-based pharmaceuticals, the primary route of excretion is via the urine following metabolism in the liver nih.gov. In a study with a filaricidal sulfonamide in rats, approximately 60% of the administered radioactivity was excreted in both urine and feces in equal amounts over four days nih.gov.

The following table provides an example of how excretion data might be summarized.

| Route of Excretion | Percentage of Administered Dose |

| Urine (un-changed drug) | Data not available |

| Urine (metabolites) | Data not available |

| Feces (un-changed drug) | Data not available |

| Feces (metabolites) | Data not available |

| Total Recovery | Data not available |

Cytochrome P450 (CYP) Inhibition and Induction Profiles (In Vitro)

There are no published in vitro studies on the cytochrome P450 (CYP) inhibition or induction profile of this compound.

In vitro CYP inhibition and induction assays are critical for predicting the potential for a new chemical entity to cause drug-drug interactions.

CYP Inhibition: Thiophene-containing compounds have the potential to be mechanism-based inhibitors of CYP enzymes. For example, tienilic acid, a thiophene-containing diuretic, is a known mechanism-based inactivator of CYP2C9 nih.gov. The oxidative metabolism of the thiophene ring can lead to reactive intermediates that covalently bind to the enzyme, causing irreversible inhibition nih.govresearchgate.net. Sulfonamides have also been identified as inhibitors of various CYP isoforms youtube.com.

A hypothetical data table for CYP inhibition is presented below.

| CYP Isoform | IC50 (µM) | Mechanism of Inhibition |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

CYP Induction: CYP induction is another mechanism for drug-drug interactions where a drug can increase the expression of CYP enzymes, leading to faster metabolism of co-administered drugs. The potential for a compound to induce CYP enzymes is typically evaluated in vitro using cultured human hepatocytes criver.com. Sulfonamides have been noted as potential inducers of CYP enzymes nih.gov.

An example of a data table for CYP induction is shown below.

| CYP Isoform | EC50 (µM) | Emax (Fold Induction) |

| CYP1A2 | Data not available | Data not available |

| CYP2B6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

Drug-Drug Interaction Potential in Preclinical Models

No preclinical drug-drug interaction studies for this compound have been reported.

Based on the general properties of thiophene-containing compounds and sulfonamides, there is a theoretical potential for drug-drug interactions mediated by CYP enzyme inhibition or induction. The potential for thiophene derivatives to act as mechanism-based inhibitors of CYP enzymes suggests that this compound could potentially inhibit the metabolism of drugs that are substrates for the same enzymes nih.govresearchgate.net. Similarly, if the compound is an inducer of CYP enzymes, it could decrease the plasma concentrations and potentially the efficacy of co-administered drugs criver.comnih.gov. However, without specific in vitro or in vivo data, the actual drug-drug interaction potential of this compound remains unknown.

Formulation Considerations for Preclinical Investigations

The development of a suitable formulation for preclinical investigations of this compound is a critical step to ensure adequate systemic exposure in animal models, which is essential for the evaluation of its pharmacokinetic profile and efficacy. As with many new chemical entities (NCEs), particularly those belonging to the sulfonamide class, poor aqueous solubility can be a significant hurdle. nih.govjaper.in Therefore, a thorough understanding of the physicochemical properties of this compound is paramount in selecting an appropriate formulation strategy.

Key considerations in the preclinical formulation development for this compound would involve enhancing its solubility and stability to achieve consistent and reproducible results in in vivo studies. The choice of formulation will depend on the route of administration, the dose level required, and the specific animal species being used.

Solubility Enhancement Techniques

Given the potential for low aqueous solubility, various techniques could be employed to improve the dissolution of this compound. These strategies can be broadly categorized into physical and chemical modifications.

Physical modifications focus on increasing the surface area of the drug available for dissolution. japer.in One common approach is particle size reduction through micronization. japer.ingsconlinepress.com By reducing the particle size, the surface area-to-volume ratio is increased, which can lead to a faster dissolution rate. japer.in

Another widely used technique is the formation of solid dispersions . nih.govnih.gov This involves dispersing the drug in a hydrophilic matrix at a molecular level. nih.gov The carrier can be either crystalline or amorphous, and common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). researchgate.net The concept of solid dispersions was first introduced in the 1960s to improve the dissolution of a sulfonamide drug. nih.gov

Chemical modifications often involve altering the pH of the formulation or forming salts or complexes. For a sulfonamide derivative, pH adjustment can be an effective way to increase solubility, as the sulfonamide moiety can exhibit acidic properties. kinampark.com The use of buffers to maintain an optimal pH in the formulation vehicle is a common practice. nih.gov

Complexation with molecules like cyclodextrins is another viable strategy. nih.gov Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous media. kinampark.com

Selection of Excipients and Vehicles

The choice of excipients is crucial for developing a stable and effective preclinical formulation. For oral administration, a variety of vehicles can be considered, ranging from simple aqueous suspensions to more complex lipid-based systems.

Commonly used excipients in preclinical oral formulations include:

Solubilizing agents and co-solvents: These are used to increase the solubility of the drug in the vehicle. Examples include PEGs, propylene glycol, and ethanol. kinampark.comfuture4200.com

Surfactants: These can improve the wettability of the drug particles and enhance dissolution. Polysorbates (e.g., Tween 80) and sorbitan esters are frequently used. nih.govkinampark.com

Suspending agents: For suspension formulations, these agents are used to ensure dose uniformity. Examples include celluloses (e.g., carboxymethylcellulose) and natural gums.

Buffering agents: To maintain a specific pH, buffers such as phosphate or citrate buffers may be incorporated.

The following interactive table illustrates a hypothetical screening of vehicles for a compound with physicochemical properties similar to what might be expected for this compound.

| Vehicle | Composition | Achieved Concentration (mg/mL) | Observations |

|---|---|---|---|

| Water | - | < 0.1 | Insoluble |

| 0.5% CMC in Water | 0.5% Carboxymethylcellulose | 0.5 | Fine suspension |

| 20% PEG 400 in Water | 20% Polyethylene Glycol 400 | 2.0 | Clear solution |

| 10% Solutol HS 15 in Water | 10% Macrogolglycerol Hydroxystearate | 5.0 | Clear solution |

| Corn Oil | - | 1.5 | Fine suspension |

Stability Assessment

Once a lead formulation is identified, its short-term stability must be assessed under the conditions of the planned preclinical studies. This includes evaluating the physical and chemical stability of this compound in the chosen vehicle.

A typical stability study would involve storing the formulation at different temperatures (e.g., refrigerated, room temperature) and monitoring the drug concentration and the appearance of any degradation products over time. The following interactive table provides an example of a stability assessment for a hypothetical formulation.

| Formulation | Storage Condition | Time Point | Assay (% of Initial) | Appearance |

|---|---|---|---|---|

| 2 mg/mL in 20% PEG 400 | 4°C | 24 hours | 100.2% | Clear solution |

| 7 days | 99.5% | Clear solution | ||

| 25°C | 24 hours | 99.8% | Clear solution | |

| 7 days | 98.9% | Clear solution |

Future Directions and Research Perspectives for 5 Methylthiophen 2 Yl Methanesulfonamide

Emerging Therapeutic Applications and Target Exploration

The therapeutic potential of (5-Methylthiophen-2-yl)methanesulfonamide is, as of now, an open question. However, clues from analogous compounds suggest promising avenues for investigation. For instance, the structurally related N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory pathways. nih.gov One such compound, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, demonstrated significant anti-inflammatory activity. nih.gov This suggests that this compound could be explored for its potential as an anti-inflammatory agent.

Future research should, therefore, focus on initial in-vitro screening against a panel of biological targets known to be modulated by thiophene (B33073) derivatives. This could include kinases, which are often targeted in oncology, and various enzymes involved in metabolic or inflammatory diseases. nih.gov High-throughput screening campaigns could rapidly identify potential "hits" for further investigation.

Table 1: Potential Therapeutic Targets for this compound

| Target Class | Rationale | Potential Therapeutic Area |

| 5-Lipoxygenase (5-LO) | Structural similarity to known 5-LO inhibitors. nih.gov | Inflammation, Asthma, Allergic Rhinitis |

| Cyclooxygenases (COX) | Thiophene derivatives are known to target COX enzymes. nih.gov | Pain, Inflammation |

| Protein Kinases | A common target for thiophene-based anticancer agents. nih.gov | Oncology |

| Factor Xa | Some thiophene carboxamides are potent FXa inhibitors. unipd.it | Antithrombotic Therapy |

Advanced Synthetic Methodologies for Derivatives

To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes to a library of its derivatives is crucial. While general methods for the synthesis of thiophene-containing compounds are well-established, optimizing these for the specific scaffold of this compound will be a key undertaking. mdpi.com

Modern synthetic approaches such as C-H activation and flow chemistry could be employed to streamline the derivatization process. These techniques would allow for the rapid introduction of a wide range of functional groups onto the thiophene ring and the methanesulfonamide (B31651) moiety, enabling a comprehensive exploration of the chemical space around the parent molecule.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The development of novel therapeutics based on the this compound scaffold can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.govaipublications.comgithub.iomdpi.com Once initial biological activity data is generated for a set of derivatives, quantitative structure-activity relationship (QSAR) models can be built. These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. aipublications.com

Generative AI models could also be employed for de novo drug design. nih.gov By learning from the chemical features of known active and inactive thiophene derivatives, these models can propose entirely new molecular structures based on the this compound core that are predicted to have high potency and desirable pharmacokinetic properties.

Challenges and Opportunities in Developing this compound-based Agents

A primary challenge in the development of this compound-based agents will be the initial lack of data. Establishing a foundational understanding of its biological activity, metabolic stability, and potential toxicity will require significant upfront investment in preclinical research.

However, the opportunity lies in the potential for discovering a novel therapeutic agent with a unique mechanism of action. The thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrsc.org This versatility increases the probability of identifying a valuable therapeutic application for this compound.

Collaborative Research Avenues

Given the interdisciplinary nature of modern drug discovery, collaborative efforts will be essential for unlocking the potential of this compound. Partnerships between academic institutions with expertise in synthetic chemistry and pharmacology, and pharmaceutical companies with resources for high-throughput screening and clinical development, would be highly beneficial.

Furthermore, open-source data initiatives, where early-stage biological data on novel compounds is shared, could help to attract broader scientific interest and accelerate the pace of discovery. Such collaborations would foster a more efficient and comprehensive exploration of the therapeutic potential of this largely unstudied molecule.

Q & A

Q. What are the optimal synthetic routes for (5-Methylthiophen-2-yl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of 2-methylthiophene derivatives, followed by amidation. Key steps include:

Chlorosulfonation : React 5-methylthiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .

Amidation : Treat the intermediate (e.g., 5-methylthiophene-2-sulfonyl chloride) with ammonia or primary amines in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine is often used to neutralize HCl byproducts .

- Critical Factors : Solvent polarity, temperature control during chlorosulfonation, and stoichiometric ratios of reagents. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., methylthiophene protons at δ 2.4–2.6 ppm and sulfonamide NH at δ 5.5–6.0 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and anisotropic displacement parameters. WinGX and ORTEP aid in visualizing electron density maps .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How do solvent choices impact the synthesis and purification of this compound?

- Methodological Answer : Solvent polarity and boiling point critically affect reaction kinetics and purification. For example:

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Molecular Orbitals : HOMO-LUMO gaps (e.g., ~4.2 eV) correlate with UV/Vis absorption spectra .

- Reaction Pathways : Transition state analysis for sulfonamide formation, including activation energies and charge distribution .

Software like Gaussian or ORCA is used, with solvent effects modeled via PCM or SMD .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Dose-Response Studies : Establish EC values across multiple assays (e.g., MIC for antimicrobial activity) .

- Structural Analog Comparison : Compare with derivatives like benzimidazole sulfonamides to identify substituent effects on bioactivity .

- Metabolic Stability Tests : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How is single-crystal X-ray diffraction applied to analyze structural anomalies in sulfonamide derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL refines anisotropic displacement parameters and models disorder. For twinned crystals, SHELXD and TWINABS resolve overlapping reflections .

- Validation : Check R-factors (<5%), residual electron density (<0.5 eÅ), and Hirshfeld surface analysis for intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.